molecular formula C8H14N2O B046967 5-Pentylisoxazol-3-amine CAS No. 119409-65-3

5-Pentylisoxazol-3-amine

Cat. No.: B046967
CAS No.: 119409-65-3
M. Wt: 154.21 g/mol
InChI Key: OUYAUCZSSFLZIX-UHFFFAOYSA-N
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Description

5-Pentylisoxazol-3-amine is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentylisoxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the pentyl group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form isoxazoles. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 5-Pentylisoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

5-Pentylisoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentylisoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 5-Phenylisoxazol-3-amine
  • 3-Amino-5-methylisoxazole
  • 5-Phenylisoxazole-3-carboxylic acid

Comparison: 5-Pentylisoxazol-3-amine is unique due to its pentyl group, which imparts different physical and chemical properties compared to other isoxazole derivatives. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-pentyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-5-7-6-8(9)10-11-7/h6H,2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYAUCZSSFLZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347891
Record name 5-Pentyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119409-65-3
Record name 5-Pentyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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